Ternidazole hydrochloride

Description

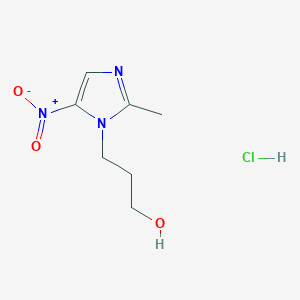

The exact mass of the compound Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c1-6-8-5-7(10(12)13)9(6)3-2-4-11;/h5,11H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXLKVODAFRGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCCO)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220314 | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70028-95-4 | |

| Record name | 1H-Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70028-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070028954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-1-propanol, 2-methyl-5-nitro-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5-nitro-1H-imidazole-1-propanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Ternidazole Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ternidazole (B86660) hydrochloride, a member of the 5-nitroimidazole class of antibiotics, is a potent antimicrobial agent with activity against a wide range of anaerobic bacteria and protozoa.[1] Like its chemical relatives, metronidazole (B1676534) and tinidazole (B1682380), the therapeutic efficacy of ternidazole hydrochloride is predicated on a mechanism of action that is selectively toxic to microorganisms capable of thriving in low-oxygen environments. This technical guide provides a detailed exploration of the core mechanism of action of this compound, drawing upon established principles for the nitroimidazole class, and outlines key experimental methodologies for its investigation. Given the limited specific research on this compound, this guide leverages the extensive data available for the closely related and structurally similar compounds, metronidazole and tinidazole, to elucidate its presumed mechanism.

Core Mechanism of Action: Reductive Activation and Cytotoxicity

The central paradigm of the antimicrobial action of this compound, and indeed all 5-nitroimidazoles, is its function as a prodrug that requires intracellular activation through the reduction of its nitro group.[2] This process is unique to anaerobic or microaerophilic organisms, which possess the necessary low redox potential and specific enzymatic machinery for this activation, thus conferring the drug's selective toxicity.

The mechanism can be dissected into the following key stages:

-

Cellular Uptake: this compound, being a small and relatively lipophilic molecule, is thought to passively diffuse across the cell membranes of susceptible microorganisms.

-

Reductive Activation: In the low-redox-potential environment of anaerobic cells, the nitro group of this compound is reduced. This crucial step is catalyzed by electron-transport proteins with sufficiently low redox potentials, such as ferredoxin or flavodoxin, which are components of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system.[3] This system is central to the energy metabolism of anaerobic organisms. The reduction of the nitro group leads to the formation of a highly reactive nitroso radical anion and other transient, cytotoxic intermediates, including reactive nitrogen species.[4] The redox potential of the nitroimidazole is a key determinant of its activity.[5]

-

Induction of DNA Damage: The generated reactive intermediates are highly electrophilic and readily interact with and damage cellular macromolecules. The primary target is believed to be the organism's DNA.[3] These reactive species can cause a variety of DNA lesions, including single- and double-strand breaks and helix destabilization.[6] This DNA damage disrupts critical cellular processes such as replication and transcription, ultimately leading to cell death.[4]

-

Inhibition of DNA Synthesis and Repair: Beyond direct DNA damage, the reactive metabolites of this compound may also inhibit essential enzymes involved in DNA synthesis and repair, such as DNA polymerase, further contributing to its bactericidal effect.[7]

The following diagram illustrates the proposed signaling pathway for the activation and cytotoxic effects of this compound.

Caption: Proposed mechanism of action of this compound.

Quantitative Data on Antimicrobial Activity

While specific quantitative data for this compound is sparse in publicly available literature, the following tables summarize the in vitro activity of the closely related nitroimidazoles, tinidazole and metronidazole, against key anaerobic bacteria and protozoa. This data provides a strong indication of the expected potency of this compound.

Table 1: In Vitro Activity of Tinidazole and Metronidazole against Anaerobic Bacteria

| Organism | Drug | MIC Range (µg/mL) | MBC Range (µg/mL) |

| Bacteroides fragilis | Tinidazole | 0.25 - 4 | 0.25 - 8 |

| Metronidazole | 0.25 - 8 | 0.25 - 8 | |

| Clostridium difficile | Tinidazole | 0.12 - 1 | Not widely reported |

| Metronidazole | 0.12 - 2 | Not widely reported | |

| Peptostreptococcus spp. | Tinidazole | ≤ 6.25 | Not widely reported |

| Metronidazole | ≤ 6.25 | Not widely reported |

Data compiled from comparative studies on tinidazole and metronidazole.

Table 2: In Vitro Activity of Tinidazole and Metronidazole against Protozoa

| Organism | Drug | MLC Range (µg/mL) |

| Trichomonas vaginalis | Tinidazole | ≥6.3 (associated with treatment failure) |

| Metronidazole | ≥50 (associated with treatment failure) | |

| Giardia lamblia | Tinidazole | Highly effective in single dose |

| Metronidazole | Effective, but may require longer treatment |

MLC (Minimal Lethal Concentration) values are often used for protozoa. Data is based on clinical and in vitro susceptibility studies.[4][8]

Experimental Protocols

The investigation of the mechanism of action of nitroimidazole antibiotics like this compound involves a variety of established in vitro and cellular assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is fundamental for assessing the antimicrobial potency of a compound.

1. Media and Reagents:

- Appropriate broth medium for anaerobic culture (e.g., Brucella broth supplemented with hemin (B1673052) and vitamin K1).

- This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO, filter-sterilized).

- Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL).

- 96-well microtiter plates.

- Agar (B569324) plates for MBC determination.

2. Procedure:

- Serial Dilution: Prepare two-fold serial dilutions of this compound in the anaerobic broth in the wells of a 96-well plate.

- Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no drug) and a sterility control (no bacteria).

- Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic jar with a gas-generating system) at 37°C for 24-48 hours.

- MIC Determination: The MIC is the lowest concentration of the drug that completely inhibits visible growth.

- MBC Determination: Aliquots from wells showing no growth are plated onto agar plates. The plates are incubated anaerobically. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

The following diagram outlines the experimental workflow for determining MIC and MBC.

Caption: Experimental workflow for MIC and MBC determination.

Protocol 2: Single-Cell Gel Electrophoresis (Comet Assay) for DNA Damage Assessment

This assay is a sensitive method for detecting DNA strand breaks in individual cells.[3]

1. Cell Preparation and Treatment:

- Culture susceptible cells (e.g., protozoa or bacteria) to a suitable density.

- Expose the cells to various concentrations of this compound for a defined period. Include a negative control (untreated) and a positive control (a known DNA-damaging agent like hydrogen peroxide).

2. Slide Preparation and Lysis:

- Embed the treated cells in low-melting-point agarose (B213101) on a microscope slide.

- Immerse the slides in a lysis solution (containing detergent and high salt) to lyse the cells and unfold the DNA.

3. Alkaline Unwinding and Electrophoresis:

- Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

- Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

4. Staining and Visualization:

- Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).

- Visualize the comets using a fluorescence microscope.

5. Data Analysis:

- Use image analysis software to quantify the amount of DNA in the comet tail relative to the head. The percentage of DNA in the tail is a measure of the extent of DNA damage.

The logical relationship between drug treatment and the observation of DNA damage is depicted in the following diagram.

Caption: Logical flow of the Comet Assay for genotoxicity assessment.

Conclusion

The mechanism of action of this compound is consistent with that of other 5-nitroimidazole antibiotics, relying on reductive activation within anaerobic microorganisms to generate cytotoxic radicals that primarily target and damage DNA. While specific research on this compound is limited, the extensive body of work on metronidazole and tinidazole provides a robust framework for understanding its antimicrobial properties. Further research focusing specifically on this compound is warranted to delineate any subtle differences in its activity, spectrum, and potential for resistance development. The experimental protocols outlined in this guide provide a foundation for such future investigations, which will be crucial for the continued development and informed clinical use of this important antimicrobial agent.

References

- 1. ajper.com [ajper.com]

- 2. apec.org [apec.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Redox potential and oxygen concentration as factors in the susceptibility of Helicobacter pylori to nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Proteomic analysis of metronidazole resistance in the human facultative pathogen Bacteroides fragilis [frontiersin.org]

- 7. Mechanism of action of metronidazole on Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Ternidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole (B86660), chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a 5-nitroimidazole derivative with antimicrobial and antiprotozoal activities. Its hydrochloride salt, ternidazole hydrochloride, is a form often utilized in pharmaceutical research and development. This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of this compound. It includes a plausible synthetic pathway, experimental protocols for key analytical techniques, and a summary of its structural and physicochemical properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of nitroimidazole-based therapeutic agents.

Synthesis of this compound

A plausible and efficient two-step synthesis for the ternidazole base has been reported, which can then be converted to the hydrochloride salt. The synthesis commences with the Michael addition of 2-methyl-5-nitroimidazole (B138375) to methyl acrylate (B77674), followed by the reduction of the resulting methyl propionate (B1217596) intermediate.

Synthesis of Ternidazole Base

Step 1: Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate

In this initial step, 2-methyl-5-nitroimidazole undergoes a Michael addition reaction with methyl acrylate. This reaction is typically catalyzed by a Lewis acid in a suitable solvent like dimethylformamide (DMF).

Step 2: Synthesis of Ternidazole (3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol)

The methyl propionate intermediate is then reduced to the corresponding primary alcohol, ternidazole, using a reducing agent such as sodium borohydride (B1222165) in the presence of a promoter like zinc chloride.

Diagram of the Synthesis Pathway of Ternidazole

Caption: Reaction scheme for the two-step synthesis of the ternidazole base.

Preparation of this compound

The synthesized ternidazole base can be converted to its hydrochloride salt by reacting it with a solution of hydrogen chloride in a suitable organic solvent.

Diagram of the Hydrochloride Salt Formation

Caption: Conversion of ternidazole base to its hydrochloride salt.

Structural Characterization

The structural elucidation and confirmation of this compound are accomplished through a combination of spectroscopic and crystallographic techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₇H₁₂ClN₃O₃ |

| Molecular Weight | 221.64 g/mol |

| CAS Number | 70028-95-4 |

| Appearance | Off-white to light yellow solid[1] |

| Purity (by HPLC) | >98%[2] |

Spectroscopic Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole (B134444) ring, the methyl group, and the propanol (B110389) side chain. The chemical shifts will be influenced by the electron-withdrawing nitro group and the protonation of the imidazole ring.

¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the ternidazole molecule. The chemical shifts will be characteristic of the sp² carbons in the nitroimidazole ring and the sp³ carbons of the methyl and propanol groups.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include O-H stretching from the hydroxyl group, C-H stretching from the alkyl and aromatic moieties, N-O stretching from the nitro group, and C=N and C=C stretching from the imidazole ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would likely be acquired for the protonated molecule of the free base [M+H]⁺.

X-ray Crystallography

A solid-state study of the free base, ternidazole, has been conducted, revealing its crystal structure.[4][5] The compound crystallizes in a triclinic system with two different molecular conformations present in the asymmetric unit.[4]

Table of Crystallographic Data for Ternidazole (Free Base) [4]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.358 |

| b (Å) | 8.852 |

| c (Å) | 12.584 |

| α (°) | 86.49 |

| β (°) | 88.08 |

| γ (°) | 74.32 |

| Volume (ų) | 893.4 |

| Z | 4 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol

Diagram of the General Synthesis Workflow

Caption: Flowchart of the synthesis and purification process.

-

Synthesis of Methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate: To a solution of 2-methyl-5-nitroimidazole in DMF, add a catalytic amount of a suitable Lewis acid. To this mixture, add methyl acrylate dropwise at room temperature. Stir the reaction mixture for several hours until completion (monitored by TLC). Remove the solvent under reduced pressure and purify the residue.

-

Synthesis of Ternidazole: Dissolve the methyl 3-(2-methyl-5-nitroimidazol-1-yl)propionate intermediate in a suitable solvent such as methanol. Add a solution of zinc chloride followed by the portion-wise addition of sodium borohydride at a controlled temperature. Stir the mixture until the reaction is complete. Quench the reaction, remove the solvent, and extract the product. Purify the crude product by a suitable method like column chromatography.

-

Preparation of this compound: Dissolve the purified ternidazole base in a minimal amount of a suitable solvent (e.g., ethanol). To this solution, add a stoichiometric amount of a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution. Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Characterization Protocols

Diagram of the Analytical Workflow

Caption: Workflow for the structural characterization of this compound.

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

-

FTIR Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for direct measurement of the solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion of the free base.

-

-

X-ray Diffraction:

-

Single Crystal XRD: Grow suitable single crystals of this compound. Mount a crystal on the diffractometer and collect the diffraction data. Solve and refine the crystal structure.

-

Powder XRD: Grind the crystalline sample to a fine powder. Mount the powder on a sample holder and acquire the diffraction pattern.

-

Conclusion

This technical guide has outlined the synthesis and structural characterization of this compound. The provided synthetic route offers a viable method for its preparation, and the detailed information on its structural properties, including crystallographic data for the free base, serves as a foundational reference for researchers. While detailed, publicly available spectroscopic data for the hydrochloride salt is limited, this guide provides the expected analytical characteristics and generalized protocols to aid in its characterization. This compilation of information is intended to facilitate further research and development of this compound as a potential therapeutic agent.

References

A Technical Guide to the Physicochemical Properties of Ternidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physicochemical properties of Ternidazole hydrochloride, a 5-nitroimidazole antibiotic. The information herein is intended to support research, drug development, and formulation activities by providing key data and standardized experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white solid powder.[1] Its fundamental physicochemical characteristics are crucial for understanding its behavior in biological systems and for the development of effective drug delivery systems.

Chemical and Physical Identity

| Property | Value | Source |

| Chemical Name | 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride | [1] |

| Molecular Formula | C₇H₁₂ClN₃O₃ | [1] |

| Molecular Weight | 221.64 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| LogP | 1.807 | [1] |

| Melting Point | Data not available in the reviewed literature. For reference, the melting point of the related compound Tinidazole is 127-128 °C. | |

| pKa | Data not available in the reviewed literature. |

Solubility Profile

The solubility of this compound has been determined in various solvent systems, which is critical for both in vitro and in vivo studies.

| Solvent/System | Solubility | Source |

| DMSO | ≥ 100 mg/mL (451.18 mM) | [1] |

| In Vivo Formulation 1 | ||

| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.08 mg/mL (9.38 mM) | [1] |

| In Vivo Formulation 2 | ||

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (9.38 mM) | [1] |

| In Vivo Formulation 3 | ||

| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (9.38 mM) | [1] |

Mechanism of Action: A Conceptual Overview

As a member of the 5-nitroimidazole class of antibiotics, the mechanism of action of Ternidazole is predicated on the reduction of its nitro group within anaerobic organisms. This process generates reactive nitro radicals that are cytotoxic, primarily through the induction of DNA damage, leading to microbial cell death. This mechanism is shared with other nitroimidazoles like metronidazole (B1676534) and tinidazole.[2][3]

Experimental Protocols

The following sections detail standardized methodologies for the determination of key physicochemical parameters of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in an aqueous medium.

References

A Technical Guide to the Antiprotozoal and Antimicrobial Spectrum of Ternidazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole, a 5-nitroimidazole derivative, exhibits a broad spectrum of activity against protozoa and anaerobic bacteria.[1] As a member of the nitroimidazole class, its mechanism of action is contingent on the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that induce DNA damage and cell death.[2] This technical guide provides a comprehensive overview of the antiprotozoal and antimicrobial spectrum of Ternidazole hydrochloride, presenting available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific data for this compound is limited in publicly available literature, data for the closely related and structurally similar compound, Tinidazole (B1682380), is included to provide a broader understanding of the expected activity spectrum.

Antiprotozoal and Antimicrobial Spectrum

This compound is recognized for its antiprotozoal and antimicrobial properties.[1][3] The spectrum of activity is characteristic of the 5-nitroimidazole class, showing potent effects against a variety of anaerobic protozoa and bacteria.

Antiprotozoal Activity

Ternidazole and its class analogue, Tinidazole, are effective against several pathogenic protozoa.[4][5] The primary protozoal targets include:

In vitro studies have demonstrated that Tinidazole is at least as active, and in some instances more potent, than metronidazole (B1676534) against these protozoa.[4] For metronidazole-resistant strains of Trichomonas vaginalis, Tinidazole has shown significantly lower minimal lethal concentrations (MLCs) compared to metronidazole, suggesting it may be a viable alternative in cases of resistance.[7][8]

Antimicrobial Activity

The antimicrobial activity of this compound is primarily directed against anaerobic bacteria.[1] The spectrum of Tinidazole, which is expected to be similar, includes a wide range of clinically relevant anaerobes.[6] Key bacterial targets include:

-

Bacteroides fragilis[9]

-

Clostridium difficile[6]

-

Gardnerella vaginalis[10]

-

Other anaerobic Gram-negative bacilli[4]

-

Anaerobic cocci such as Peptostreptococcus species[9]

Studies on Tinidazole have shown it to be bactericidal against many of these organisms, with minimum bactericidal concentrations (MBCs) often being equal to or double the minimum inhibitory concentrations (MICs).[9]

Quantitative Data on Antimicrobial Activity

The following tables summarize the in vitro activity of Tinidazole against various protozoal and bacterial isolates. This data is presented as a reference for the expected activity of this compound.

Table 1: Antiprotozoal Activity of Tinidazole

| Organism | Drug | Metric | Concentration Range (µg/mL) | Reference |

| Trichomonas vaginalis | Tinidazole | MLC | Generally lower than Metronidazole | [7] |

| Trichomonas vaginalis (Metronidazole-resistant) | Tinidazole | MLC (mean) | ~1014.9 µM | [7] |

Table 2: Antibacterial Activity of Tinidazole

| Organism | Drug | Metric | Concentration Range (µg/mL) | Reference |

| Anaerobic Bacteria (general) | Tinidazole | MIC | Most strains inhibited by 3.1 µg/mL | [11][12] |

| Anaerobic Bacteria (general) | Tinidazole | MBC | Most strains killed by 6.3 µg/mL | [11] |

| Bacteroides fragilis | Tinidazole | MBC | 0.25 - 4 | [9] |

| Gardnerella vaginalis | Tinidazole | MIC90 | 8 | [10] |

Mechanism of Action

The antimicrobial and antiprotozoal activity of nitroimidazoles like Ternidazole is dependent on the anaerobic metabolic pathways of susceptible organisms.[2] The drug acts as a prodrug that is selectively activated in anaerobic environments.[13]

-

Entry into the Cell: Ternidazole passively diffuses into the microbial cell.

-

Reductive Activation: In the low redox potential environment of anaerobes, the nitro group of Ternidazole is reduced by electron transport proteins, such as ferredoxin.[13] This reduction process is inefficient in aerobic human cells, which contributes to the selective toxicity of the drug.[2]

-

Formation of Cytotoxic Radicals: The reduction process generates short-lived, highly reactive nitroso radicals.[2]

-

DNA Damage: These cytotoxic intermediates interact with and damage microbial DNA, causing a loss of helical structure and strand breaks.[2][13]

-

Cell Death: The extensive DNA damage disrupts normal cellular processes, leading to cell death.[13]

Caption: Mechanism of action of Ternidazole in anaerobic microorganisms.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro activity of antimicrobial agents like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14]

This method involves challenging the microorganism with serial dilutions of the antimicrobial agent in a liquid medium.[15][16]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.[17]

-

Serial Dilutions: Perform a two-fold serial dilution of the stock solution in appropriate broth medium (e.g., Brain Heart Infusion broth for anaerobes) in a series of tubes or a microtiter plate.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each tube or well with the standardized bacterial or protozoal suspension.

-

Incubation: Incubate the tubes or plates under appropriate conditions (e.g., 37°C for 24-48 hours in an anaerobic environment).[10]

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity).[15]

In this method, the antimicrobial agent is incorporated into a solid agar (B569324) medium.[15][18]

-

Preparation of Antimicrobial Plates: Prepare a series of agar plates (e.g., Brucella agar or Mueller-Hinton agar with blood for anaerobes) containing serial two-fold dilutions of this compound.[11]

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism.

-

Inoculation: Spot-inoculate the surface of each agar plate with the standardized organism suspension.

-

Incubation: Incubate the plates under appropriate anaerobic conditions.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism on the agar surface.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[15]

-

Perform MIC Test: First, determine the MIC using the broth dilution method as described above.

-

Subculturing: Following incubation for the MIC test, take a small aliquot from each tube/well that shows no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar medium that does not contain the antimicrobial agent.

-

Incubation: Incubate these plates under optimal conditions for the test organism.

-

Reading Results: The MBC is the lowest concentration of the antimicrobial agent from the original MIC test that results in no growth on the subculture plates.

Conclusion

This compound, as a member of the 5-nitroimidazole class, is an effective antiprotozoal and antimicrobial agent with a spectrum of activity primarily directed against anaerobic organisms. Its mechanism of action, involving reductive activation and subsequent DNA damage, provides a targeted approach to treating infections caused by these pathogens. While specific quantitative data for this compound is not as abundant as for its analogue Tinidazole, the available information suggests a similar and potent efficacy. The standardized experimental protocols for determining MIC and MBC are crucial for the continued evaluation and clinical application of this compound in drug development and research.

References

- 1. This compound | 70028-95-4 | MOLNOVA [molnova.com]

- 2. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 3. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]

- 4. Tinidazole: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tinidazole: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. In Vitro Metronidazole and Tinidazole Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metronidazole and tinidazole activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tinidazole | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. idexx.dk [idexx.dk]

- 15. mdpi.com [mdpi.com]

- 16. apec.org [apec.org]

- 17. This compound | Endogenous Metabolite | 70028-95-4 | Invivochem [invivochem.com]

- 18. Susceptibility of vaginal bacteria to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Ternidazole Hydrochloride: A Hydroxylated Metabolite of Secnidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ternidazole (B86660), a hydroxymetabolite of the 5-nitroimidazole antibiotic secnidazole (B1681708), is an active compound with antiprotozoal properties. This technical guide provides a comprehensive overview of ternidazole hydrochloride, focusing on its role as a product of secnidazole metabolism. The document details the metabolic pathways leading to its formation, primarily mediated by cytochrome P450 enzymes, and presents available physicochemical and pharmacokinetic data. Furthermore, it outlines experimental protocols for the study of its formation and quantification, and discusses its mechanism of action within the broader context of nitroimidazole compounds. This guide is intended to serve as a valuable resource for professionals in drug development and research, offering insights into the metabolic fate and biological activity of this significant metabolite.

Introduction

Nitroimidazole antibiotics are a cornerstone in the treatment of anaerobic and protozoal infections. Their mechanism of action relies on the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[1][2] Secnidazole, a second-generation 5-nitroimidazole, is valued for its broad spectrum of activity and favorable pharmacokinetic profile, including a longer half-life compared to metronidazole.[3][4]

The metabolism of xenobiotics, including pharmaceuticals, is a critical aspect of drug development, influencing both efficacy and safety. Hepatic metabolism, primarily carried out by the cytochrome P450 (CYP450) enzyme system, often results in the formation of metabolites that can be more active, less active, or have a different activity profile than the parent drug.[5][6] Ternidazole, chemically known as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol, is a hydroxylated metabolite of secnidazole.[7] Understanding the formation, properties, and activity of ternidazole is crucial for a complete understanding of the therapeutic action and safety profile of secnidazole.

This technical guide provides a detailed examination of this compound as a hydroxymetabolite of secnidazole, consolidating available data on its formation, physicochemical properties, and biological activity. It also presents detailed experimental protocols and workflows relevant to its study, aiming to equip researchers and drug development professionals with the necessary information to further investigate this important metabolite.

Physicochemical Properties

This compound is the salt form of ternidazole, which enhances its solubility and stability for research and analytical applications. The key physicochemical properties of ternidazole and its hydrochloride salt are summarized in the table below.

| Property | Ternidazole | This compound | Reference |

| Chemical Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride | [7] |

| Molecular Formula | C₇H₁₁N₃O₃ | C₇H₁₂ClN₃O₃ | [7] |

| Molecular Weight | 185.18 g/mol | 221.64 g/mol | [7] |

| Appearance | - | Off-white to light yellow solid | |

| Solubility | - | Soluble in DMSO |

Metabolic Pathway of Secnidazole to Ternidazole

Ternidazole is formed from its parent drug, secnidazole, through hydroxylation, a common phase I metabolic reaction. In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have shown that secnidazole is metabolized to a limited extent, with CYP3A4 and CYP3A5 being the predominant enzymes involved in its oxidation.[8][9][10]

The hydroxylation of secnidazole can occur at different positions on its side chain. Based on the chemical structure of ternidazole, the hydroxyl group is located on the terminal carbon of the propanol (B110389) side chain. The metabolic conversion of secnidazole to ternidazole is depicted in the following diagram.

References

- 1. What is the mechanism of Tinidazole? [synapse.patsnap.com]

- 2. What is the mechanism of Secnidazole? [synapse.patsnap.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Secnidazole | C7H11N3O3 | CID 71815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Website Unavailable (503) [aafp.org]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In vitro metabolic profile and drug-drug interaction assessment of secnidazole, a high-dose 5-nitroimidazole antibiotic for the treatment of bacterial vaginosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro metabolic profile and drug‐drug interaction assessment of secnidazole, a high‐dose 5‐nitroimidazole antibiotic for the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Radiosensitizing Effects of Ternidazole Hydrochloride: A Technical Guide

Disclaimer: As of late 2025, publicly available scientific literature extensively detailing the specific radiosensitizing effects of Ternidazole hydrochloride is limited. Therefore, this technical guide is constructed based on the well-established principles of nitroimidazole-based radiosensitizers, a class to which this compound belongs. The experimental protocols, quantitative data, and mechanistic pathways described herein are representative of those used for and observed with analogous compounds such as metronidazole, misonidazole, and etanidazole, and serve as a predictive framework for the investigation of this compound.

Introduction to Nitroimidazoles as Radiosensitizers

Tumor hypoxia, or low oxygen concentration, is a significant factor contributing to the resistance of solid tumors to radiotherapy. Oxygen is a potent radiosensitizer, and its absence in hypoxic tumor regions diminishes the efficacy of radiation-induced DNA damage. Nitroimidazoles are a class of electron-affinic compounds that have been extensively studied for their ability to mimic the radiosensitizing effects of oxygen in hypoxic cells. By undergoing bioreduction in low-oxygen environments, these compounds form reactive intermediates that can "fix" radiation-induced DNA damage, rendering it permanent and leading to cell death. This compound, as a nitroimidazole derivative, is hypothesized to function through this established mechanism.

Proposed Mechanism of Action of this compound

The radiosensitizing effect of this compound is predicated on its chemical structure as a nitroimidazole. The proposed mechanism involves the following key steps:

-

Selective Uptake and Reduction in Hypoxic Cells: this compound is expected to passively diffuse into both normal and cancerous tissues. However, under hypoxic conditions prevalent in solid tumors, the nitro group of the imidazole (B134444) ring undergoes a one-electron reduction, forming a reactive nitro radical anion. In well-oxygenated tissues, this radical is rapidly re-oxidized back to the parent compound with no net effect.

-

Formation of DNA Adducts: In the absence of oxygen, the nitro radical anion can undergo further reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. These intermediates can then covalently bind to cellular macromolecules, most critically, DNA.

-

Fixation of Radiation-Induced DNA Damage: Ionizing radiation generates free radicals on DNA. In the presence of oxygen, these radicals react to form peroxyl radicals, which are lethal and difficult to repair. In hypoxic conditions, this "oxygen fixation" is absent, and the initial DNA damage can be chemically repaired by endogenous sulfhydryl compounds. This compound, by forming adducts with the radiation-induced DNA radicals, is thought to mimic the action of oxygen, thus "fixing" the damage and preventing its repair. This leads to an increase in lethal DNA strand breaks and subsequent cell death.

Signaling Pathways Implicated in Nitroimidazole-Mediated Radiosensitization

The ultimate effect of this compound-mediated radiosensitization would be intertwined with the cellular DNA Damage Response (DDR) pathways. By increasing the load of irreparable DNA damage, the compound would likely trigger robust activation of cell cycle checkpoints and apoptotic pathways.

Caption: Proposed mechanism of this compound radiosensitization in hypoxic tumor cells.

Experimental Protocols for Evaluating Radiosensitizing Effects

A series of in vitro and in vivo experiments would be necessary to rigorously evaluate the radiosensitizing potential of this compound.

In Vitro Studies

a) Clonogenic Survival Assay: This is the gold standard for assessing cellular radiosensitivity.

-

Objective: To determine the ability of this compound to reduce the clonogenic survival of cancer cells following irradiation under hypoxic conditions.

-

Methodology:

-

Cancer cells are seeded in multi-well plates.

-

Cells are incubated with varying concentrations of this compound for a predetermined time.

-

Plates are placed in a hypoxic chamber (e.g., 0.1% O₂) for a specified duration to induce hypoxia.

-

Cells are then irradiated with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Following irradiation, the drug is removed, and cells are returned to normoxic conditions and incubated for 10-14 days to allow for colony formation.

-

Colonies (defined as >50 cells) are fixed, stained (e.g., with crystal violet), and counted.

-

Surviving fractions are calculated and plotted against the radiation dose to generate survival curves. The Sensitizer (B1316253) Enhancement Ratio (SER) is then calculated.

-

b) DNA Damage Foci Assay (γH2AX): This assay quantifies DNA double-strand breaks.

-

Objective: To assess whether this compound increases the amount of residual DNA damage after irradiation in hypoxic cells.

-

Methodology:

-

Cells are grown on coverslips and treated with this compound under hypoxic conditions, followed by irradiation.

-

At various time points post-irradiation (e.g., 1, 4, 24 hours), cells are fixed and permeabilized.

-

Immunofluorescence staining is performed using an antibody specific for phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Nuclei are counterstained with DAPI.

-

The number of γH2AX foci per nucleus is quantified using fluorescence microscopy.

-

In Vivo Studies

a) Tumor Growth Delay Assay: This evaluates the effect of the radiosensitizer on tumor growth in an animal model.

-

Objective: To determine if this compound enhances the radiation-induced delay in tumor growth.

-

Methodology:

-

Human tumor xenografts are established in immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., control, radiation alone, this compound alone, this compound + radiation).

-

This compound is administered to the relevant groups at a specific time before irradiation.

-

A single dose of localized radiation is delivered to the tumors.

-

Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

-

The time for tumors in each group to reach a predetermined size (e.g., four times the initial volume) is determined, and the growth delay is calculated.

-

Caption: A typical experimental workflow for evaluating a novel radiosensitizer.

Quantitative Data Presentation (Based on Analogous Nitroimidazoles)

The efficacy of a radiosensitizer is typically quantified by the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF). These values represent the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same biological effect. The following tables summarize representative data for other nitroimidazoles to provide a benchmark for potential studies on this compound.

Table 1: In Vitro Sensitizer Enhancement Ratios (SERs) of Nitroimidazoles in Hypoxic Cells

| Compound | Cell Line | Drug Concentration | SER (at 10% survival) |

| Metronidazole | V79 | 10 mM | ~1.5 |

| Misonidazole | V79 | 1 mM | ~1.8 |

| Misonidazole | EMT6 | 10 mM | ~2.5 |

| Etanidazole | V79 | 1 mM | ~1.7 |

| Nimorazole | V79 | 1 mM | ~1.3 |

Table 2: In Vivo Dose Modification Factors for Nitroimidazoles

| Compound | Tumor Model | Drug Dose | Endpoint | Dose Modification Factor |

| Misonidazole | KHT sarcoma | 1 g/kg | Tumor cell survival | ~2.0 |

| Etanidazole | EMT6 tumor | 1 g/kg | Tumor growth delay | ~1.8 |

| Nimorazole | C3H mammary carcinoma | 1 g/kg | Tumor control dose 50 (TCD₅₀) | ~1.4 |

Conclusion

A Technical Guide to the Metabolism and Pharmacokinetics of Ternidazole Hydrochloride, a Xenobiotic 5-Nitroimidazole Compound

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the metabolic fate and pharmacokinetic profile of ternidazole (B86660) hydrochloride. It is crucial to establish from the outset that ternidazole hydrochloride is a synthetic 5-nitroimidazole antibiotic and antiprotozoal agent; it is a xenobiotic (a foreign substance to a biological system) and not an endogenous metabolite (a substance naturally produced by the organism). This document will therefore focus on how the body processes this compound after administration.

Given the greater availability of detailed clinical data for the structurally similar and functionally analogous compound, tinidazole (B1682380), this guide will leverage data from tinidazole studies to illustrate the core metabolic pathways, mechanism of action, and analytical procedures common to this class of drugs. All data derived from tinidazole studies are explicitly identified.

Antimicrobial Mechanism of Action

The therapeutic effect of ternidazole, like other 5-nitroimidazoles, is not exerted by the drug in its initial state. It is a prodrug that requires reductive activation within the target anaerobic organism (e.g., protozoa and anaerobic bacteria). This process is highly specific to the low-oxygen, low-redox-potential environment of these microbes, which confers selective toxicity.

The key steps are:

-

Cellular Uptake: The uncharged ternidazole molecule passively diffuses into the microbial cell.

-

Reductive Activation: Inside the anaerobe, low-redox-potential electron-transport proteins (e.g., ferredoxin) donate electrons to the nitro group (NO₂) of the imidazole (B134444) ring.

-

Radical Formation: This reduction process generates a highly reactive nitroso free radical.

-

Cytotoxicity: The generated free radicals are the primary cytotoxic agents. They interact with and induce damage to microbial DNA, causing strand breakage and loss of helical structure, which ultimately leads to cell death.[1]

References

Ternidazole Hydrochloride: An Obscure Nitroimidazole Metabolite with Limited Early-Stage Research Data

Ternidazole hydrochloride, a hydroxymetabolite of the nitroimidazole class of antibiotics, remains a compound with a limited publicly documented history of early-stage research and discovery. While recognized for its potential antiprotozoal and antimicrobial properties, detailed information regarding its initial synthesis, in vitro and in vivo efficacy, and pharmacokinetic profile is scarce in readily available scientific literature and patent databases. This technical guide summarizes the available information and highlights the significant gaps in our understanding of this particular nitroimidazole derivative.

Ternidazole is chemically identified as 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol[1]. The hydrochloride salt form is intended to improve its solubility and stability for potential pharmaceutical applications. Like other 5-nitroimidazoles, its mechanism of action is presumed to involve the reduction of its nitro group within anaerobic organisms, leading to the formation of cytotoxic free radicals that disrupt cellular macromolecules, including DNA, ultimately causing cell death[2][3].

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference(s) |

| Chemical Name | 3-(2-methyl-5-nitroimidazol-1-yl)propan-1-ol hydrochloride | |

| Molecular Formula | C₇H₁₂ClN₃O₃ | [4] |

| Molecular Weight | 221.64 g/mol | [4] |

| CAS Number | 70028-95-4 | [4] |

| Appearance | Off-white to light yellow solid | [4] |

| Solubility | Soluble in DMSO | [4][5] |

Synthesis and Discovery

Detailed information regarding the initial discovery and synthesis of this compound is not well-documented in publicly accessible records. Patent literature from the mid-20th century, which details the synthesis of many nitroimidazole derivatives, does not specifically highlight Ternidazole or its hydrochloride salt as a primary invention. A 2021 patent application mentions Ternidazole in a list of nitroimidazoles for potential use in treating Clostridium infections, but does not provide any specific data on its efficacy or synthesis[6].

A plausible synthetic route for Ternidazole can be inferred from general methods for the synthesis of N-substituted nitroimidazoles. A potential pathway is visualized in Figure 1.

Figure 1: Plausible synthetic pathway for this compound.

This proposed synthesis involves the alkylation of 2-methyl-5-nitroimidazole with a suitable three-carbon synthon, such as 3-chloropropan-1-ol, in the presence of a base. The resulting Ternidazole free base would then be treated with hydrochloric acid to form the hydrochloride salt. However, specific experimental protocols, including reaction conditions, catalysts, yields, and purification methods from early research, are not available.

Biological Activity and Pharmacokinetics

While this compound is described as having antiprotozoal and antimicrobial activity, specific quantitative data from early in vitro and in vivo studies are lacking in the available literature. There are no readily accessible reports detailing its spectrum of activity, potency (e.g., Minimum Inhibitory Concentrations or half-maximal inhibitory concentrations) against various pathogens, or efficacy in animal models of infection.

Similarly, the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME), has not been extensively characterized in publicly available studies. Being a hydroxymetabolite, it is plausible that it is formed in vivo from the metabolism of another parent nitroimidazole compound, though the specific precursor is not clearly identified in the search results.

Experimental Protocols

Due to the scarcity of primary research articles on the early development of this compound, detailed experimental protocols for its synthesis and biological evaluation cannot be provided.

Conclusion

The early-stage research and discovery of this compound are poorly documented in the public domain. While its basic chemical identity is known and its biological activity is generally characterized as being typical of a 5-nitroimidazole, there is a significant absence of the detailed quantitative data and experimental protocols that are necessary for a comprehensive technical guide. The available information suggests that this compound may have been investigated as a metabolite of another nitroimidazole rather than being developed as a standalone therapeutic agent. Further research would be required to uncover any unpublished or proprietary data that may exist regarding the initial development of this compound. Researchers and drug development professionals interested in this molecule should be aware of the limited foundational data available.

References

- 1. Ternidazole | C7H11N3O3 | CID 68944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medicine.com [medicine.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 5-Nitroimidazole antibiotic | TargetMol [targetmol.com]

- 6. Discovery, Development, Inventions and Patent Review of Fexinidazole: The First All-Oral Therapy for Human African Trypanosomiasis [mdpi.com]

Spectroscopic Analysis of Ternidazole Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Ternidazole hydrochloride, a nitroimidazole antimicrobial agent. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational dataset for identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: 3-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-1-ol hydrochloride[1]

-

Molecular Formula: C₇H₁₁N₃O₃ · HCl[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the imidazole (B134444) ring, the propyl chain, and the methyl group. The predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are summarized below.

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~8.0 | s | 1H | Imidazole ring proton |

| H-1' | ~4.5 | t, J = 7.0 Hz | 2H | -N-CH₂ -CH₂-CH₂-OH |

| H-3' | ~3.6 | t, J = 6.0 Hz | 2H | -N-CH₂-CH₂-CH₂ -OH |

| H-2' | ~2.2 | p, J = 6.5 Hz | 2H | -N-CH₂-CH₂ -CH₂-OH |

| CH₃ | ~2.5 | s | 3H | Imidazole ring methyl group |

| OH/NH⁺ | broad s | 2H | Hydroxyl and Imidazole N-H protons (exchangeable) |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~150 | Imidazole ring C=N |

| C-5 | ~140 | Imidazole ring C-NO₂ |

| C-4 | ~122 | Imidazole ring CH |

| C-3' | ~58 | -CH₂-CH₂ -OH |

| C-1' | ~45 | -N-CH₂ -CH₂- |

| C-2' | ~30 | -CH₂-CH₂ -CH₂- |

| CH₃ | ~14 | Imidazole ring -CH₃ |

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Employ a relaxation delay of 1-5 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C (e.g., 1024-4096 scans).

-

Use a relaxation delay of 2-10 seconds.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretching (alcohol) |

| 3150-3000 | Medium | C-H stretching (aromatic/imidazole) and N-H stretching (hydrochloride salt) |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1540-1500 | Strong | N=O asymmetric stretching (nitro group) |

| 1480-1440 | Medium | C=N and C=C stretching (imidazole ring) |

| 1370-1340 | Strong | N=O symmetric stretching (nitro group) |

| 1080-1040 | Strong | C-O stretching (primary alcohol) |

Data is inferred based on the IR spectrum of the related compound Tinidazole.[4]

Experimental Protocol for FT-IR Spectroscopy

-

Sample Preparation: The solid sample of this compound can be analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for the analysis.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample for analysis and collect the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its structure.

Predicted Mass Spectral Data

-

Molecular Ion (M⁺): The protonated molecule [M+H]⁺ is expected at m/z 186.08 (for the free base).

-

Major Fragment Ions: The fragmentation pattern is likely to involve the cleavage of the propanol (B110389) side chain.

| m/z | Predicted Fragment |

| 128 | [M+H - CH₂CH₂OH]⁺ |

| 112 | [M+H - CH₂CH₂OH - O]⁺ |

| 98 | [M+H - CH₂CH₂OH - NO]⁺ |

| 59 | [CH₂CH₂OH]⁺ |

Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724)/water mixture.

-

Chromatography:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragment ion spectra.

-

Visualizations

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Structural Information from Spectroscopic Data

Caption: Correlation of this compound's structure with spectroscopic data.

References

Understanding the Pharmacokinetics of Ternidazole Hydrochloride in Animal Models: An In-depth Technical Guide

Disclaimer: Information specifically pertaining to "Ternidazole hydrochloride" is limited in publicly available scientific literature. The data presented in this guide is based on studies of "Tinidazole," a structurally similar 5-nitroimidazole compound. It is widely understood that these names are often used interchangeably for the same active substance. However, researchers should verify the exact chemical entity used in their studies.

This technical guide provides a comprehensive overview of the pharmacokinetics of this compound (hereafter referred to as Tinidazole) in various animal models. It is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) of this antimicrobial and antiprotozoal agent.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Tinidazole (B1682380) in different animal species. These values provide a comparative look at the drug's disposition across various models.

Table 1: Pharmacokinetic Parameters of Tinidazole in Dogs

| Parameter | Intravenous (15 mg/kg) | Oral (15 mg/kg) | Oral (30 mg/kg) | Reference |

| Cmax (µg/mL) | - | 17.8 | 37.9 | [1] |

| Tmax (h) | - | Not Reported | Not Reported | [1] |

| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | |

| Half-life (t½) (h) | 4.4 | Not Reported | Not Reported | [1] |

| Clearance (CL) | Twofold higher than cats | Not Reported | Not Reported | [1] |

| Volume of Distribution (Vd) (mL/kg) | 663 | Not Reported | Not Reported | [1] |

| Bioavailability (%) | - | Complete | Complete | [1] |

Table 2: Pharmacokinetic Parameters of Tinidazole in Cats

| Parameter | Intravenous (15 mg/kg) | Oral (15 mg/kg) | Oral (30 mg/kg) | Reference |

| Cmax (µg/mL) | - | 22.5 | 33.6 | [1] |

| Tmax (h) | - | Not Reported | Not Reported | [1] |

| AUC (µg·h/mL) | Not Reported | Not Reported | Not Reported | |

| Half-life (t½) (h) | 8.4 | Not Reported | Not Reported | [1] |

| Clearance (CL) | Not Reported | Not Reported | Not Reported | |

| Volume of Distribution (Vd) (mL/kg) | 536 | Not Reported | Not Reported | [1] |

| Bioavailability (%) | - | Complete | Complete | [1] |

Table 3: Pharmacokinetic Parameters of Tinidazole in Rats

| Parameter | Oral (dose not specified) | Reference |

| General Note | Tinidazole gives higher serum levels in animals following oral administration than metronidazole (B1676534) and is well distributed in organs and tissues.[2] | |

| Metabolism | The primary route of excretion is in the urine (60-70%), with the remainder in feces. Over half of the urinary excretion is unchanged tinidazole.[3] | |

| LD50 (Oral) | >2000 mg/kg | [4] |

Table 4: Pharmacokinetic Parameters of Tinidazole in Monkeys (Common Marmosets)

| Parameter | Oral (approx. 150 mg/kg) | Reference |

| General Note | A study demonstrated the effective use of oral tinidazole for treating giardiasis in common marmosets. Detailed pharmacokinetic parameters were not provided.[5][6] | |

| Toxicity | Monkeys receiving oral doses of up to 300 mg/kg/day for 30 days had no clinical findings or signs at necropsy.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are generalized protocols based on common practices described in the cited literature.

Animal Models and Drug Administration

-

Animals: Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs) are typically used. Animals are housed in controlled environments with standard diet and water ad libitum.

-

Oral Administration (Gavage):

-

The drug is dissolved or suspended in a suitable vehicle (e.g., water, saline, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

The animal is gently restrained.

-

A gavage needle or a flexible feeding tube of appropriate size is attached to a syringe containing the drug formulation.

-

The tube is carefully inserted into the esophagus and the drug is administered directly into the stomach.

-

The animal is observed post-administration for any signs of distress.

-

Blood Sample Collection

-

Rat:

-

Tail Vein Sampling: The lateral tail vein is commonly used for collecting small blood volumes (0.1-0.3 mL) at multiple time points. The tail may be warmed to facilitate blood flow.

-

Jugular Vein Cannulation: For serial sampling, a catheter may be surgically implanted into the jugular vein. This allows for stress-free, repeated blood collection from a conscious animal.

-

-

Dog/Cat:

-

Cephalic or Saphenous Vein: These veins are readily accessible for collecting blood samples.

-

-

Sample Processing:

-

Blood samples are collected into tubes containing an anticoagulant (e.g., heparin, EDTA).

-

Plasma is separated by centrifugation.

-

Plasma samples are stored at -20°C or -80°C until analysis.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used technique for separating and quantifying drugs in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation (e.g., with perchloric acid or acetonitrile) or liquid-liquid extraction.

-

Chromatographic Conditions: A C18 reversed-phase column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection is frequently employed, with the wavelength set around 317 nm for Tinidazole.[7]

-

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS):

-

Principle: This method offers higher sensitivity and selectivity compared to HPLC-UV.

-

Ionization: Electrospray ionization (ESI) in positive mode is often used.

-

Detection: Multiple Reaction Monitoring (MRM) is used to detect the parent drug and its specific product ions, ensuring high specificity. For Tinidazole, the transition m/z 247.4 → 81.9 has been reported.[8]

-

Visualizations

The following diagrams illustrate key aspects of a typical pharmacokinetic study of Tinidazole.

Caption: Experimental workflow for a typical pharmacokinetic study.

Caption: Metabolic pathway of Tinidazole.

References

- 1. Pharmacokinetics of tinidazole in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aspects of the pharmacology and pharmacokinetics of nitroimidazoles with special reference to tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Treatment of Giardiasis in Common Marmosets (Callithrix jacchus) with Tinidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of giardiasis in common marmosets (Callithrix jacchus) with tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a HPLC/MS/MS method for simultaneous determination of tinidazole, dyclonine and chlorhexidine in rat plasma and its application in the pharmacokinetic research of a film-forming solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol for the Quantification of Ternidazole Hydrochloride by High-Performance Liquid Chromatography

Disclaimer: Publicly available, validated High-Performance Liquid Chromatography (HPLC) methods specifically for the quantification of Ternidazole hydrochloride are limited in the provided search results. The following application note and protocol are based on established and validated methods for Tinidazole (B1682380) , a structurally similar 5-nitroimidazole compound. This information serves as a comprehensive starting point for method development. Researchers, scientists, and drug development professionals must validate this method for their specific application and instrumentation to ensure it meets the required performance characteristics for this compound analysis.

Introduction

Ternidazole is a 5-nitroimidazole derivative with antiprotozoal and antibacterial activities. Accurate and reliable quantification of this compound in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This document outlines a general reverse-phase HPLC (RP-HPLC) method, derived from validated protocols for the related compound Tinidazole, suitable for the determination of this compound.

The proposed method is based on isocratic elution with UV detection, a common and robust approach for the analysis of nitroimidazole compounds. The protocol covers instrumentation, reagent preparation, standard and sample preparation, and a summary of typical method validation parameters as established for Tinidazole analysis.

Chromatographic Conditions

A summary of typical chromatographic conditions used for the analysis of Tinidazole is presented below. These parameters provide a strong foundation for developing a method for this compound.

| Parameter | Recommended Conditions |

| HPLC System | Isocratic HPLC with UV-Vis or PDA Detector |

| Column | C18 or C8 (e.g., Develosil ODS HG-5 RP C18, 150 x 4.6 mm, 5 µm; Zorbax SB C8, 150 x 4.6 mm, 3.5 µm)[1][2] |

| Mobile Phase | - Acetonitrile (B52724) : 0.05M Phosphate (B84403) Buffer (pH 2.8) (70:30 v/v)[1] - Water : Isopropyl Alcohol (80:20 v/v)[2] - Methanol : 0.2 M Phosphate Buffer (pH 6.8) (50:50 v/v)[3] |

| Flow Rate | 0.5 - 1.0 mL/min[1][3] |

| Detection Wavelength | 285 nm, 310 nm, or 317 nm[1][2][4] |

| Injection Volume | 10 - 20 µL[2][3] |

| Column Temperature | Ambient or 30°C[2] |

| Run Time | Approximately 10 minutes[2][3] |

Method Validation Summary

The following table summarizes typical validation parameters for HPLC methods for Tinidazole, as per the International Conference on Harmonisation (ICH) guidelines. These ranges can be expected for a validated this compound method.

| Parameter | Typical Performance |

| Linearity Range | 3.2 - 135.0 µg/mL[2][4] |

| Correlation Coefficient (r²) | > 0.999[1][4] |

| Accuracy (% Recovery) | 98 - 102.45%[1][4] |

| Precision (% RSD) | < 2.0%[4] |

| Limit of Detection (LOD) | 0.09 µg/mL[1] |

| Limit of Quantification (LOQ) | 0.027 µg/mL[1] |

Experimental Protocols

Reagents and Materials

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Isopropyl Alcohol (HPLC grade)

-

Potassium dihydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Water (HPLC grade or Milli-Q)

-

0.45 µm membrane filters (for mobile phase and sample filtration)

Instrumentation

-

HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatography data station (e.g., Empower software).

-

Analytical balance.

-

pH meter.

-

Sonicator.

Preparation of Mobile Phase (Example)

Based on Acetonitrile : Phosphate Buffer (70:30 v/v)[1]:

-

Phosphate Buffer (0.05M, pH 2.8): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.05M solution. Adjust the pH to 2.8 using orthophosphoric acid.

-

Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 ratio (v/v).

-

Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15-20 minutes before use.

Preparation of Standard Solutions

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in the mobile phase and make up the volume to the mark.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 5, 10, 20, 40, 60 µg/mL).

Preparation of Sample Solution (from Tablets)

-

Weigh and finely powder 20 tablets to determine the average tablet weight.

-

Accurately weigh a quantity of the powder equivalent to a specific amount of this compound (e.g., 100 mg) and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the diluent (mobile phase can often be used as the diluent) and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to 100 mL with the diluent.

-

Filter the solution through a 0.45 µm syringe filter.

-